N-cyclopentyl-3,5-dinitrobenzamide
Overview
Description
N-cyclopentyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C12H13N3O5 It is characterized by the presence of a cyclopentyl group attached to a benzamide core, which is further substituted with two nitro groups at the 3 and 5 positions
Mechanism of Action
Target of Action
N-cyclopentyl-3,5-dinitrobenzamide is a derivative of 3,5-dinitrobenzamide, which is structurally related to the nitrobenzamide family of decaprenylphosphoryl-β-d-ribose oxidase (DprE1) inhibitors . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Therefore, DprE1 is the primary target of this compound.
Mode of Action
The compound interacts with DprE1, inhibiting its function and thus disrupting the synthesis of arabinogalactan . This disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a critical component of the mycobacterial cell wall, and its absence can lead to cell wall defects and eventual cell death .
Result of Action
The result of this compound’s action is the inhibition of cell wall synthesis in mycobacteria, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by mycobacteria, such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the cyclopentyl group. One common method starts with 3,5-dinitrobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopentylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of nitro groups.
Major Products Formed
Reduction: The major products are the corresponding amines, such as N-cyclopentyl-3,5-diaminobenzamide.
Substitution: Depending on the nucleophile used, products can include various substituted benzamides.
Scientific Research Applications
N-cyclopentyl-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antifungal agent, showing activity against Candida species.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biomolecule-ligand interactions and molecular dynamics simulations.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminocyclooctyl)-3,5-dinitrobenzamide: A derivative with a similar structure but different biological activity.
N-alkylphenyl-3,5-dinitrobenzamide: Another derivative studied for its anti-tuberculosis activity.
Uniqueness
N-cyclopentyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-3,5-dinitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-12(13-9-3-1-2-4-9)8-5-10(14(17)18)7-11(6-8)15(19)20/h5-7,9H,1-4H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSBERQYYDVIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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